Oral Bropirimine (3 g/day) Achieves Comparable Complete Response (CR) Rate to Intravesical BCG with Significantly Superior Local Tolerability in Bladder CIS
In a head-to-head European Phase III trial comparing oral bropirimine (3 g/day) to intravesical BCG instillations in BCG-naïve bladder CIS patients (n=55), both treatments achieved high complete response rates [1]. Bropirimine demonstrated a markedly superior local tolerability profile, with significantly lower rates of irritative complaints (64% vs. 89%, p=0.03) and hematuria (24% vs. 61%, p<0.01) [1]. The dropout rate due to adverse events was 4% for bropirimine versus 14% for BCG [1]. This provides clear quantitative differentiation favoring bropirimine for patient tolerability while maintaining comparable efficacy to the standard-of-care intravesical therapy.
| Evidence Dimension | Complete Response (CR) Rate and Adverse Event Profile |
|---|---|
| Target Compound Data | CR Rate: 92%; Irritative complaints: 64%; Hematuria: 24%; AE-related dropout: 4% |
| Comparator Or Baseline | Intravesical BCG: CR Rate: 100%; Irritative complaints: 89%; Hematuria: 61%; AE-related dropout: 14% |
| Quantified Difference | Irritative complaints: -25 percentage points (p=0.03); Hematuria: -37 percentage points (p<0.01); AE-related dropout: -10 percentage points |
| Conditions | Phase III randomized controlled trial in 55 BCG-naïve bladder CIS patients; bropirimine 3 g/day orally for 3 consecutive days/week; BCG-Tice intravesical weekly for 2x6 weeks. |
Why This Matters
This head-to-head evidence supports the selection of bropirimine as a more tolerable, orally self-administered alternative to BCG without sacrificing efficacy, a key consideration for patient compliance and procurement in urology settings.
- [1] Witjes WP, et al. Results of a European comparative randomized study comparing oral bropirimine versus intravesical BCG treatment in BCG-naive patients with carcinoma in situ of the urinary bladder. European Bropirimine Study Group. Eur Urol. 1999 Dec;36(6):576-81. doi: 10.1159/000020051. PMID: 10559611. View Source
